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Cat. No.: B1497923 Get Quote

For Immediate Release

Shanghai, China – December 8, 2025 – In the landscape of antifungal drug discovery, the

sterol 14α-demethylase (CYP51) enzyme remains a critical target. This technical guide delves

into the chemical classification of the inhibitor CYP51-IN-9, providing an in-depth analysis for

researchers, scientists, and drug development professionals.

CYP51-IN-9 belongs to the triazole family of compounds. Specifically, it is an analog of the

widely-used antifungal drug, Fluconazole.[1] This classification is pivotal for understanding its

mechanism of action, which involves the inhibition of the CYP51 enzyme, a key player in the

ergosterol biosynthesis pathway essential for fungal cell membrane integrity.

Core Compound Identification
Identifier Value Source

Compound Name CYP51-IN-9 MedchemExpress

Chemical Family Triazole [1]

Analogue Of Fluconazole [1]

CAS Number 1155361-07-1 [1]
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Mechanism of Action: Targeting Fungal Ergosterol
Biosynthesis
CYP51-IN-9, as a triazole-based inhibitor, targets the cytochrome P450 enzyme CYP51. This

enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is a

vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and

is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound

proteins.

The inhibitory action of triazole compounds like CYP51-IN-9 involves the nitrogen atom in the

triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. This

interaction prevents the enzyme from catalyzing the demethylation of lanosterol, a critical step

in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to

the accumulation of toxic sterol intermediates and compromises the structural integrity of the

fungal cell membrane, ultimately inhibiting fungal growth.
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Mechanism of CYP51 inhibition by a triazole antifungal agent.
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Experimental Protocols
The synthesis and biological evaluation of CYP51-IN-9 and its analogs are detailed in the work

by Chai et al. (2009). The general experimental workflow for identifying and characterizing such

inhibitors is outlined below.
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General experimental workflow for the development of novel CYP51 inhibitors.
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Synthesis of Triazole Derivatives
The synthesis of novel triazole derivatives, as described for analogs of CYP51-IN-9, typically

involves a multi-step reaction sequence. A common route includes the reaction of a substituted

epoxide with 1,2,4-triazole, followed by the introduction of various side chains to explore the

structure-activity relationship. The purification and characterization of the final compounds are

generally performed using techniques such as column chromatography, NMR spectroscopy,

and mass spectrometry. For specific details, refer to the primary literature.[1]

In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is commonly evaluated by determining

the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi. The MIC is the

lowest concentration of an antimicrobial drug that will inhibit the visible growth of a

microorganism after overnight incubation. The broth microdilution method according to the

guidelines of the Clinical and Laboratory Standards Institute (CLSI) is a standard protocol for

this assay.

Quantitative Data
The primary literature reports the antifungal activity of a series of novel triazole derivatives.

While specific data for a compound explicitly named "CYP51-IN-9" is not detailed in the

referenced publication under that exact name, the paper describes the biological activity of a

series of related compounds. For instance, "compound 1i" (which MedchemExpress links to

CYP51-IN-9) is cited as a potent antifungal agent.[1]

Compound Target Organism MIC (µg/mL)

Compound 1i (CYP51-IN-9) Microsporum gypseum 62.5 (MIC80)

Candida albicans 62.5 (MIC80)

Note: MIC80 represents the minimum inhibitory concentration required to inhibit the growth of

80% of organisms.

Conclusion
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CYP51-IN-9 is a member of the triazole family of antifungal agents, designed as an analog of

Fluconazole to inhibit the fungal CYP51 enzyme. Its mechanism of action is consistent with

other azole antifungals, involving the disruption of ergosterol biosynthesis, which is critical for

fungal cell membrane integrity. The development of such targeted inhibitors underscores the

importance of the CYP51 enzyme as a validated and promising target in the ongoing search for

novel and effective antifungal therapies. Further investigation into the structure-activity

relationships of this and related compounds will be instrumental in designing next-generation

antifungals with improved potency and broader spectrum of activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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